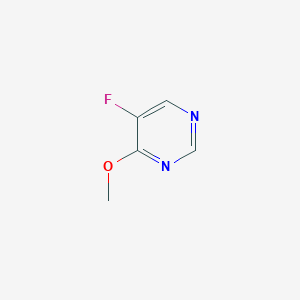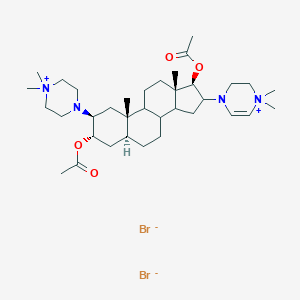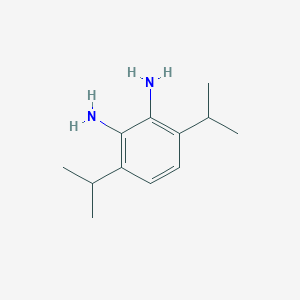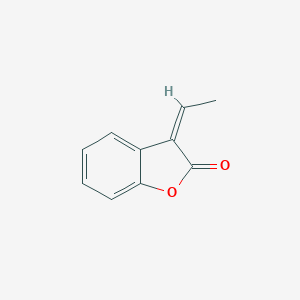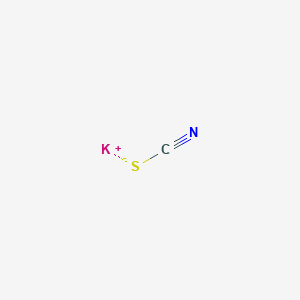
硫氰酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium thiocyanate is a chemical compound with the molecular formula CKNS. It is a colorless, deliquescent crystalline substance that is highly soluble in water and ethanol. This compound is known for its reactivity and is used in various applications, including as a reagent in chemical synthesis and as a component in the production of synthetic fibers .
科学研究应用
Potassium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including isothiocyanates and episulfides.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug formulations and as a diagnostic reagent.
作用机制
The mechanism of action of potassium thiocyanate involves its ability to form complexes with metal ions. For example, in the presence of ferric ions, it forms ferric thiocyanate, which is used as a colorimetric reagent. The compound’s reactivity is attributed to the thiocyanate anion, which can participate in various chemical reactions, including nucleophilic substitution and oxidation .
Similar Compounds:
Sodium Thiocyanate: Similar in structure and reactivity but differs in solubility and melting point.
Ammonium Thiocyanate: Used in similar applications but has different physical properties.
Uniqueness: Potassium thiocyanate is unique due to its high solubility in water and ethanol, making it suitable for a wide range of applications. Its ability to form stable complexes with metal ions also distinguishes it from other thiocyanate salts .
安全和危害
未来方向
Thiocyanate is a common pollutant in various industries, and its presence in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
生化分析
Biochemical Properties
Potassium thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins. For instance, thiocyanate-degrading microorganisms degrade Potassium thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use Potassium thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in Potassium thiocyanate metabolism by different bacteria are discussed in detail .
Cellular Effects
Potassium thiocyanate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Potassium thiocyanate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium thiocyanate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Potassium thiocyanate vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Potassium thiocyanate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Potassium thiocyanate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Potassium thiocyanate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Potassium thiocyanate can be synthesized by the reaction of potassium cyanide with sulfur. The reaction involves the fusion of sulfur with potassium cyanide, followed by extraction with hot aqueous alcohol, evaporation, and cooling .
Industrial Production Methods: In industrial settings, potassium thiocyanate is produced by the reaction of potassium hydroxide with ammonium thiocyanate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
化学反应分析
Types of Reactions: Potassium thiocyanate undergoes various chemical reactions, including:
Substitution: It reacts with acyl chlorides to form isothiocyanates, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Ferric Chloride: Used in the oxidation of potassium thiocyanate to form ferric thiocyanate.
Acyl Chlorides: React with potassium thiocyanate to form isothiocyanates under mild conditions.
Major Products:
Ferric Thiocyanate: Formed by the reaction with ferric chloride.
Isothiocyanates: Formed by the reaction with acyl chlorides.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Potassium thiocyanate can be achieved through a reaction between potassium cyanide and elemental sulfur. The reaction takes place in an aqueous medium and requires heating to promote the reaction. The product is then purified through crystallization.", "Starting Materials": [ "Potassium cyanide (KCN)", "Elemental sulfur (S)", "Water (H2O)" ], "Reaction": [ "Mix 1 mole of potassium cyanide (65.12 g) with 1 mole of elemental sulfur (32.06 g) in a round-bottom flask.", "Add 100 mL of water to the flask and stir until all solids are dissolved.", "Heat the mixture to 80-90°C and maintain this temperature for 30-60 minutes while stirring.", "Allow the mixture to cool to room temperature and then filter the resulting solution to remove any insoluble impurities.", "Slowly add ethanol to the filtrate until a white precipitate forms.", "Collect the precipitate by filtration and wash with cold ethanol.", "Dry the product in a vacuum oven at 60°C for 24 hours to obtain pure Potassium thiocyanate." ] } | |
CAS 编号 |
333-20-0 |
分子式 |
CHKNS |
分子量 |
98.19 g/mol |
IUPAC 名称 |
potassium;thiocyanate |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H; |
InChI 键 |
RIGKFHICSISZKP-UHFFFAOYSA-N |
手性 SMILES |
C(#N)[S-].[K+] |
SMILES |
C(#N)[S-].[K+] |
规范 SMILES |
C(#N)S.[K] |
密度 |
1.9 g/cm³ |
熔点 |
173 °C |
其他 CAS 编号 |
333-20-0 |
物理描述 |
Pellets or Large Crystals Colorless deliquescent solid; [Merck Index] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |
Pictograms |
Irritant; Environmental Hazard |
相关CAS编号 |
60763-16-8 (potassium-silver-CHNS[1:1:2]) 463-56-9 (Parent) |
溶解度 |
Solubility in water: very good |
同义词 |
Thiocyanic Acid Potassium Salt; Arterocyn; Aterocyn; Kyonate; Potassium Isothiocyanate; Potassium Rhodanate; Potassium Thiocyanide; Rhocya; Rodanca; Thio-Cara |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



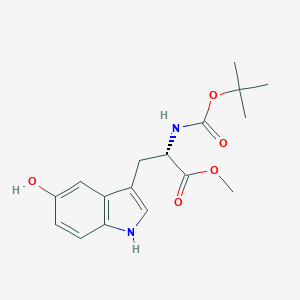

![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
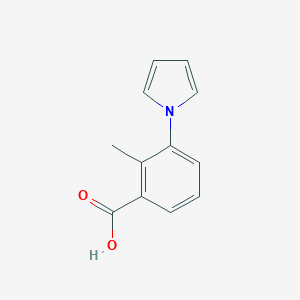
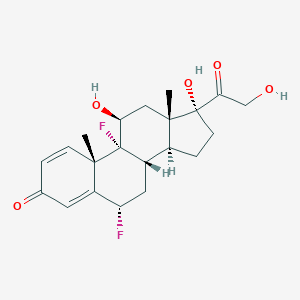


![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)
